4'-Hydroxyflavanone

Aromatase inhibition Endocrinology Breast cancer research

Lipid researchers face endocrine cross-talk from promiscuous flavonoids. 4'-Hydroxyflavanone selectively inhibits SREBP maturation (suppressing fatty acid & cholesterol synthesis in Huh-7 cells) with minimal aromatase interference (IC₅₀ ~10 μM). • Full endothelium-independent vasorelaxation in rat aortic rings • NO inhibition in LPS-stimulated macrophages (IC₅₀ 15.72 μg/mL) • ≥98% HPLC purity, batch-specific COA supplied.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 6515-37-3
Cat. No. B191497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxyflavanone
CAS6515-37-3
Synonyms4'-hydroxyflavanone
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H12O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15-16H,9H2
InChIKeyZLHVIYHWWQYJID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Hydroxyflavanone Overview & Sourcing


4'-Hydroxyflavanone (4'-HF) is a monohydroxylated flavanone (C₁₅H₁₂O₃, MW 240.25) belonging to the 4'-hydroxyflavanones family. It occurs naturally in plants such as carnations (Dianthus caryophyllus) and citrus fruits and is also produced as a synthetic analogue of flavanone [1]. Unlike many polyhydroxylated citrus flavanones, its single hydroxyl substituent at the 4'-position of the B-ring confers a distinct pharmacological profile: it acts as an inhibitor of sterol regulatory element-binding protein (SREBP) maturation and de novo lipid synthesis, exhibits full endothelium-independent vasorelaxing effects on isolated rat aortic rings, and demonstrates anti-inflammatory activity via inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages (IC₅₀ 15.72 μg/mL) [2][3]. Available commercially at purities ≥98% (standard analytical grade) to 99.75%, it is soluble in DMSO, ethanol, and chloroform but insoluble in water, requiring appropriate formulation for in vivo studies .

Why Analogs Cannot Replace 4'-Hydroxyflavanone


Although 4'-hydroxyflavanone shares the flavanone core with numerous citrus-derived polyphenols, simple substitution with unsubstituted flavanone, the trihydroxylated naringenin, or ring-A-hydroxylated isomers produces divergent biological outcomes that preclude interchangeable use. In aromatase inhibition, 4'-hydroxylation of flavanone yields virtually no potency shift (IC₅₀ ≈ 10 μM vs. 8.0 μM for flavanone), whereas 7-hydroxylation drives potency 20-fold higher (IC₅₀ = 0.5 μM) [1]. For enzyme 1.1.1.213, the isomeric 2'-hydroxyflavanone achieves 98.9% inhibition at 0.02 mM versus 82.5% for 4'-hydroxyflavanone—a 16.4 percentage-point gap [2]. In vascular pharmacology, naringenin and hesperidin exhibit only partial vasorelaxation, while 4'-hydroxyflavanone achieves full efficacy [3]. Most critically, 4'-hydroxyflavanone's mechanism of SREBP maturation inhibition—suppressing both fatty acid and cholesterol de novo synthesis in human hepatoma Huh-7 cells—represents a mode of action not demonstrated for flavanone or 2'-hydroxyflavanone in the same pathway [4]. These quantitative and mechanistic divergences mean that substituting a generic flavanone will not recapitulate the same experimental outcome.

4'-Hydroxyflavanone Evidence Comparison


Aromatase (CYP19) Inhibition Profile

In a direct head-to-head screen of 21 flavonoids against human placental microsomal aromatase, 4'-hydroxyflavanone exhibited an IC₅₀ of 10 μM, nearly identical to that of unsubstituted flavanone (8.0 μM). By contrast, the ring-A-hydroxylated 7-hydroxyflavone was 20-fold more potent (IC₅₀ = 0.5 μM, Ki = 0.25 μM), and 7,4'-dihydroxyflavone gave an intermediate IC₅₀ of 2.0 μM. The vast majority of other flavonoids tested showed IC₅₀ values ranging from 80 to >200 μM [1]. These data demonstrate that 4'-hydroxylation of the flavanone scaffold yields no significant gain in aromatase inhibitory potency, making 4'-hydroxyflavanone a poor candidate for aromatase-targeted studies relative to 7-hydroxyflavone; however, for applications where low aromatase interference is desired (e.g., lipid metabolism studies requiring clean SREBP readouts), this relative lack of CYP19 activity becomes a selection advantage.

Aromatase inhibition Endocrinology Breast cancer research

Enzyme 1.1.1.213 Inhibition Profile

BRENDA-curated data for human enzyme 1.1.1.213 show that at a uniform concentration of 0.02 mM, the isomeric 2'-hydroxyflavanone achieves 98.9% inhibition (the most potent inhibitor in the panel), while 4'-hydroxyflavanone inhibits by 82.5%. The trihydroxylated analog naringenin (4',5,7-trihydroxyflavanone) inhibits by 71.9%, and 7-hydroxyflavone by 82.5% (identical to 4'-hydroxyflavanone). Reference flavonoids apigenin, luteolin, quercetin, and silibinin all cluster around ~50% inhibition at this concentration [1]. The 16.4 percentage-point difference between 2'- and 4'-hydroxyflavanone underscores the critical positional specificity of the hydroxyl group on the flavanone scaffold for this enzyme target.

Enzyme inhibition Steroid metabolism Flavonoid SAR

Endothelium-Independent Vasorelaxation

In a systematic evaluation of flavonoid vasorelaxing effects on in vitro isolated rat aortic rings (endothelium-independent protocol), 4'-hydroxyflavanone was classified among compounds eliciting full vasorelaxing effects, alongside acacetin, apigenin, chrysin, hesperetin, luteolin, pinocembrin, 5-hydroxyflavone, 5-methoxyflavone, 6-hydroxyflavanone, and 7-hydroxyflavone. In contrast, quercetin, hesperidin, quercitrin, and rhoifolin exhibited only partial vasorelaxation, while baicalein and quercetagetin were almost completely ineffective [1]. Notably, potassium channel involvement was confirmed for hesperetin, luteolin, 5-hydroxyflavone, and 7-hydroxyflavone (antagonized by tetraethylammonium chloride, iberiotoxin, or glibenclamide), but the specific K⁺ channel subtype responsible for 4'-hydroxyflavanone's vasorelaxation was not identified, suggesting a distinct or non-K⁺ channel-mediated mechanism.

Vascular pharmacology Potassium channels Cardiovascular research

SREBP Maturation Inhibition

The seminal study by Miyata et al. (2012) demonstrated that 4'-hydroxyflavanone (4'-HF) impairs fatty acid synthase (FAS) promoter activity, reduces the proteolytic activation of SREBPs, and suppresses de novo fatty acid and cholesterol synthesis in human hepatoma Huh-7 cells [1]. No equivalent SREBP maturation inhibition data exist for flavanone, 2'-hydroxyflavanone, 6-hydroxyflavanone, or 7-hydroxyflavanone in this cellular model. Naringenin has been reported to modulate SREBP-1c mRNA expression in HepG2 cells at high concentrations (200 μM) and to reduce triglyceride production by 61% in hepatocytes, but this occurs through a PI3K-mediated mechanism distinct from the SREBP maturation blockade exerted by 4'-HF [2]. Furthermore, naringenin can upregulate LDL receptor expression via SREBP-1 activation in HepG2 cells—an opposite direction of effect [3]. This mechanistic divergence means that 4'-hydroxyflavanone cannot be functionally replaced by naringenin for studies interrogating SREBP proteolytic processing.

Lipid metabolism SREBP pathway Hepatic steatosis Dyslipidemia

Chalcone Isomerase (CHI) Binding Mode

X-ray crystallographic comparison of chalcone isomerase (CHI) from Medicago sativa in complex with three flavanone products at 2.1–2.3 Å resolution reveals that 7-hydroxyflavanone and 7,4'-dihydroxyflavanone share a common binding mode at the CHI active site, whereas 4'-hydroxyflavanone binds in an altered orientation [1]. This structural divergence is attributable to the absence of the 7-OH group on the A-ring, which normally engages in key hydrogen-bonding interactions that anchor the 7-hydroxyflavanones. The altered binding orientation of 4'-hydroxyflavanone provides a structural rationale for its distinct biological profile relative to ring-A-hydroxylated flavanones, and also explains differences in substrate/product specificity observed in CHI-catalyzed cyclization reactions, where 4'-hydroxyflavanone formation from 4,2'-dihydroxychalcone proceeds with distinct pH dependence and kinetic parameters compared to 7-hydroxyflavanone formation [2].

Structural biology Flavonoid biosynthesis Enzyme-ligand interactions

Nitric Oxide Production Inhibition

4'-Hydroxyflavanone inhibits LPS-stimulated nitric oxide production (measured as nitrite) in RAW 264.7 murine macrophages with an IC₅₀ of 15.72 μg/mL (approximately 65.4 μM) . While this assay was not performed in direct head-to-head comparison with all flavanone analogs, a separate study of flavanone derivatives using the identical LPS/RAW 264.7/Griess assay system reported IC₅₀ values for certain synthetic flavanones in the range of 1.03–1.83 μg/mL, and a systematic evaluation of 26 naturally occurring flavonoids found apigenin (IC₅₀ = 23 μM), wogonin (IC₅₀ = 17 μM), and luteolin (IC₅₀ = 27 μM) to be the most potent [1][2]. 4'-Hydroxyflavanone's IC₅₀ of ~65 μM places it in a moderate potency tier for this endpoint. The available data indicate that 4'-hydroxylation does not confer maximal NO inhibitory activity; structural features such as the C2-C3 double bond (flavone vs. flavanone) and additional hydroxylation appear more critical for potency. This moderate anti-inflammatory activity combined with the compound's SREBP inhibitory and full vasorelaxant effects makes 4'-hydroxyflavanone a multi-target tool compound rather than a dedicated NO inhibitor.

Anti-inflammatory activity Macrophage biology Nitric oxide inhibition

4'-Hydroxyflavanone Research & Procurement Scenarios


SREBP Maturation & Hepatic Steatosis Research

4'-Hydroxyflavanone is the only monohydroxylated flavanone with published evidence of SREBP maturation inhibition in human hepatoma Huh-7 cells. It impairs fatty acid synthase promoter activity and suppresses both de novo fatty acid and cholesterol synthesis [1]. For lipid metabolism researchers, this compound provides a tool to probe the SREBP proteolytic processing step that naringenin—which acts via PI3K/LDLr pathways—cannot address. Its relatively weak aromatase inhibition (IC₅₀ = 10 μM vs. 0.5 μM for 7-hydroxyflavone) minimizes endocrine pathway cross-talk, allowing cleaner interpretation of lipid phenotype readouts. When procuring for this application, verify purity ≥98% by HPLC and request a certificate of analysis confirming SREBP inhibition activity in a luciferase reporter assay.

Vasorelaxation Pharmacology

In endothelium-independent rat aortic ring assays, 4'-hydroxyflavanone achieves full vasorelaxation, unlike the partial effects of quercetin, hesperidin, quercitrin, and rhoifolin [2]. This makes it a preferred positive control or test compound for maximal vasorelaxation studies where a flavanone-class compound is desired. Its mechanism appears distinct from potassium channel-mediated pathways identified for hesperetin, luteolin, and 5-hydroxyflavone (which are antagonized by TEA, iberiotoxin, or glibenclamide), making 4'-hydroxyflavanone a tool to probe non-K⁺ channel vasodilatory mechanisms. For procurement, prioritize vendors providing solubility data in DMSO and formulation guidance for organ bath experiments, and confirm the compound's stability in aqueous buffer at physiological pH.

Chalcone Isomerase Substrate Recognition

The 2.1 Å crystal structure of 4'-hydroxyflavanone bound to chalcone isomerase (PDB: 1JEP) reveals an altered binding orientation distinct from the conserved mode shared by 7-hydroxyflavanone and 7,4'-dihydroxyflavanone [3]. This structural divergence enables enzymologists to use 4'-hydroxyflavanone as a probe of non-canonical CHI recognition determinants. For structural biology applications, source the compound at the highest available purity (≥99%), request a batch-specific NMR spectrum to confirm identity, and ensure the material is free from 7-hydroxyflavanone contamination (confirmable by chiral HPLC or LC-MS), as even trace amounts of the 7-hydroxy isomer could interfere with crystallization.

Multi-Endpoint Phenotypic Screening

4'-Hydroxyflavanone's combined profile—full vasorelaxation, moderate NO inhibition (IC₅₀ ≈ 65 μM), SREBP maturation blockade, and low aromatase interference—makes it uniquely suited for multi-endpoint phenotypic screening where a single compound must demonstrate activity across several cardiovascular-metabolic targets. In contrast to single-endpoint flavonoids (e.g., 7-hydroxyflavone for aromatase, 2'-hydroxyflavanone for platelet aggregation), 4'-hydroxyflavanone enables simultaneous assessment of vasoactivity, lipid synthesis, and inflammatory mediator production. When procuring for multi-endpoint screening, request a single batch with sufficient quantity for the entire study (≥50 mg recommended), confirm DMSO solubility at ≥10 mM for stock solution preparation, and document lot-to-lot consistency through vendor-provided bioactivity QC data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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